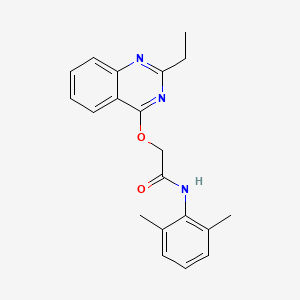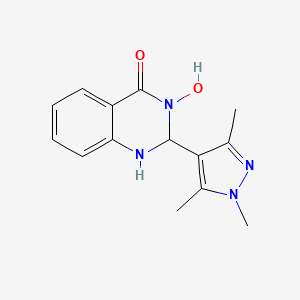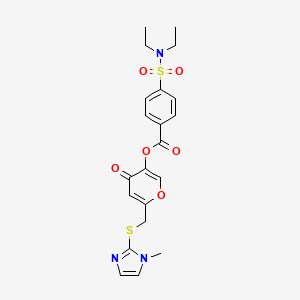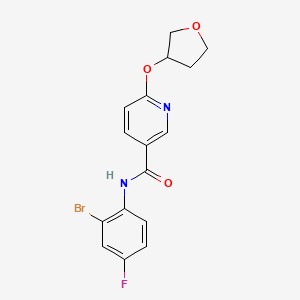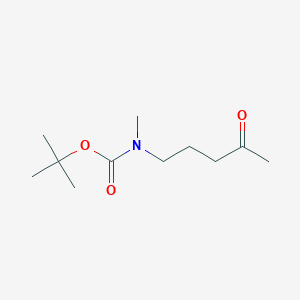
Methyl(4-oxopentyl)carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl(4-oxopentyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H19NO3 . It is also known as "Carbamic acid, N-methyl, t-butyl ester" . The compound has a molecular weight of 201.265 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of tert-butyl esters . These esters are known for their stability and are commonly used in organic synthesis . The deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers can be achieved using aqueous phosphoric acid . This is an effective, environmentally benign, selective, and mild reagent .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals can be created based on quantum chemical computations .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For example, esters can react with water in the presence of a strong-acid catalyst to form a carboxylic acid and an alcohol . This reaction, like esterification, is reversible and does not go to completion .Scientific Research Applications
Application in Organic Synthesis
Methyl(4-oxopentyl)carbamic acid tert-butyl ester and related compounds have been studied in various contexts of organic synthesis. For instance, they are used in the synthesis of chiral auxiliaries and oxazolidinones, which are important in the preparation of asymmetric compounds (Brenner et al., 2003). Additionally, these compounds play a role in intramolecular α-amidoalkylation reactions, a process crucial for the asymmetric synthesis of complex organic structures like Pyrrolo[2,1-a]isoquinolines (Garcia et al., 2006).
Deprotection in Organic Chemistry
Tert-butyl carbamates, including those structurally related to this compound, are used in the deprotection of functional groups in organic chemistry. Aqueous phosphoric acid, for instance, has been employed as a mild and environmentally benign reagent for the deprotection of such compounds (Li et al., 2006). This process is significant in synthesizing complex molecules while preserving their stereochemical integrity.
Use in Polymer Science
In the field of polymer science, compounds structurally related to this compound are involved in the synthesis of cyclic carbonates derived from amino acids. These carbonates are then used in anionic ring-opening polymerizations to form polycarbonates (Sanda et al., 2001). This approach is essential for developing new materials with tailored properties.
Application in Medicinal Chemistry
In medicinal chemistry, derivatives of tert-butyl carbamates, akin to this compound, are explored for their potential as prodrugs. For example, carbamate prodrugs of scutellarin methyl ester have been synthesized and evaluated for their solubility and stability, which are crucial factors in drug development (Jiang et al., 2013).
Role in Biochemistry and Pharmacology
These compounds have also been investigated for their biochemical and pharmacological properties. For instance, studies have explored the inhibition of lipolytic enzymes by carbamic acid esters, demonstrating significant species-specific inhibitory effects on liver and kidney lipases (Wallach & Ko, 1963).
properties
IUPAC Name |
tert-butyl N-methyl-N-(4-oxopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNJMYNIVOFDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

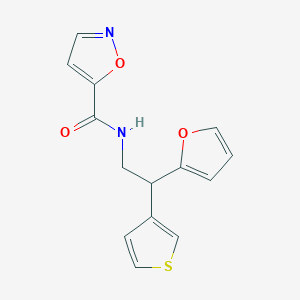
![2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2724728.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2724729.png)
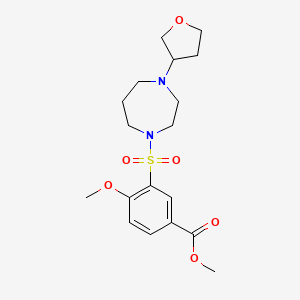
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2724735.png)
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2724736.png)
![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)
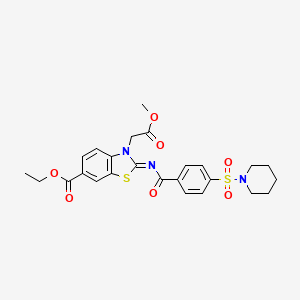
![N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2724741.png)

